6-(Oxazol-5-yl)isoquinoline

IRAK4 Kinase inhibition Biochemical assay

6-(Oxazol-5-yl)isoquinoline (CAS 1105712-04-6) is a heterocyclic small molecule (C₁₂H₈N₂O; MW 196.20 g/mol) combining an isoquinoline core with a 1,3‑oxazole ring at the 6‑position. It has been disclosed as Example 491 in US10988478 and is characterized as a potent inhibitor of Interleukin‑1 Receptor‑Associated Kinase 4 (IRAK4), a serine/threonine kinase implicated in innate immune signaling and inflammatory disease.

Molecular Formula C12H8N2O
Molecular Weight 196.20 g/mol
Cat. No. B8385869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxazol-5-yl)isoquinoline
Molecular FormulaC12H8N2O
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1C3=CN=CO3
InChIInChI=1S/C12H8N2O/c1-2-11-6-13-4-3-9(11)5-10(1)12-7-14-8-15-12/h1-8H
InChIKeySVMUKRZFXCQTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Oxazol-5-yl)isoquinoline – Scientific Procurement Guide for IRAK4-Targeted Chemical Probes


6-(Oxazol-5-yl)isoquinoline (CAS 1105712-04-6) is a heterocyclic small molecule (C₁₂H₈N₂O; MW 196.20 g/mol) combining an isoquinoline core with a 1,3‑oxazole ring at the 6‑position [1]. It has been disclosed as Example 491 in US10988478 and is characterized as a potent inhibitor of Interleukin‑1 Receptor‑Associated Kinase 4 (IRAK4), a serine/threonine kinase implicated in innate immune signaling and inflammatory disease [2]. The compound serves as a chemical probe and lead‑optimization starting point for medicinal chemistry programs targeting IRAK4‑dependent pathways.

Why Off‑the‑Shelf IRAK4 Inhibitors Cannot Replace 6-(Oxazol-5-yl)isoquinoline in SAR‑Driven Programs


IRAK4 inhibitors span multiple chemotypes (isoquinoline‑ethers, oxazolopyridines, pyrazolopyrimidines) with profound differences in kinase selectivity, cellular potency, and physicochemical properties [1]. Even within the same patent series, minor structural changes around the oxazole–isoquinoline junction produce measurable shifts in biochemical Ki and cellular IC₅₀ values [2]. Simple functional‑group replacement or scaffold hopping without systematic side‑by‑side comparison therefore risks introducing uncharacterized off‑target liability or losing the desired cellular activity profile. The evidence below quantifies where 6‑(oxazol‑5‑yl)isoquinoline provides differentiation that matters for iterative medicinal chemistry and target‑validation studies.

6-(Oxazol-5-yl)isoquinoline – Comparator‑Driven Quantitative Evidence for Procurement Decisions


Biochemical IRAK4 Inhibition – Head‑to‑Head Comparison with Patent Analog Example 335

In a fluorescence‑polarization assay measuring inhibition of recombinant full‑length His₆‑tagged human IRAK4 expressed in baculovirus, 6‑(oxazol‑5‑yl)isoquinoline (US10988478 Example 491) exhibited a Ki of 1.10 nM [1]. Under identical assay conditions, the closely related patent analog Example 335 gave a Ki of 2 nM [2], establishing that the oxazole‑bearing example is approximately 1.8‑fold more potent at the enzyme level.

IRAK4 Kinase inhibition Biochemical assay Isothermal

Cellular IRAK4 Target Engagement – Cross‑System Comparison with Clinical Candidate PF‑06650833

The cellular activity of 6‑(oxazol‑5‑yl)isoquinoline was assessed in human THP1‑Xblue‑MD2‑CD14 monocytes by measuring reduction of LPS‑induced NF‑κB transcription, yielding an IC₅₀ of 56 nM [1]. In a comparable cellular context (PBMC assay measuring IL‑6 or TNFα release), the clinical candidate PF‑06650833 achieves an IC₅₀ of 2.4 nM . While assay readouts differ, the ~23‑fold gap highlights the additional molecular features embedded in PF‑06650833 for cellular potency and provides a quantitative benchmark for selecting 6‑(oxazol‑5‑yl)isoquinoline as a lower‑potency chemical probe appropriate for mechanistic studies where complete pathway suppression is undesired.

Cellular target engagement IRAK4 NF‑κB reporter THP‑1

Physicochemical Differentiation – Molecular Weight and Lipophilicity vs. PF‑06650833

6‑(Oxazol‑5‑yl)isoquinoline possesses a molecular weight of 196.2 g/mol and a calculated logP of 1.315 [1], whereas PF‑06650833 has a molecular weight of 361.4 g/mol and XLogP of 2.0 [2]. The lower MW and logP of the target compound suggest superior passive permeability and potentially reduced non‑specific binding, which are advantageous in fragment‑based drug discovery or when building chemical probes that require efficient CNS penetration.

Physicochemical properties Lipinski Molecular weight LogP

Structural Uniqueness vs. Thrombin‑Receptor Oxazoloisoquinoline Derivatives

Several oxazoloisoquinoline derivatives are disclosed as thrombin receptor (PAR‑1) antagonists (e.g., US7888369) [1]. These compounds typically incorporate a fused oxazolo[4,3‑a]isoquinoline system and additional lipophilic substituents essential for PAR‑1 binding. 6‑(Oxazol‑5‑yl)isoquinoline lacks this fused architecture, positioning the oxazole as a peripheral substituent rather than a fused ring. This fundamental topological difference results in a distinct target profile: IRAK4 inhibition versus PAR‑1 antagonism. Within the IRAK4 series of US10988478, the oxazole‑at‑6 substitution is unique among the exemplified compounds, which predominantly employ pyrazolo[1,5‑a]pyrimidine or alternative heterocyclic amide linkers, further underscoring the structural novelty of this chemotype for kinase targeting.

Oxazoloisoquinoline Thrombin receptor PAR‑1 Structural comparison

Optimal Application Scenarios for 6-(Oxazol-5-yl)isoquinoline Based on Quantitative Evidence


IRAK4‑targeted medicinal chemistry lead optimization

With a biochemical Ki of 1.10 nM and a cellular IC₅₀ of 56 nM [1], 6‑(oxazol‑5‑yl)isoquinoline offers a validated starting point for structure‑based optimization. The low molecular weight (196.2 g/mol) and moderate lipophilicity (logP = 1.315) [2] provide ample room for property‑guided elaboration, enabling medicinal chemists to balance potency gains against physicochemical liabilities.

Chemical biology probe for IRAK4‑dependent innate immune signaling

The moderate cellular potency (56 nM) permits partial target engagement that avoids complete shutdown of IRAK4 signaling [1]. This property is valuable for studying graded IRAK4 responses in macrophage or dendritic cell models, where complete inhibition with high‑potency clinical candidates like PF‑06650833 (IC₅₀ = 2.4 nM) may obscure subtle pathway dynamics .

Fragment‑based drug discovery (FBDD) campaigns

The compound’s MW of 196.2 g/mol and logP of 1.315 align with fragment‑like physicochemical criteria [2]. Coupled with a biochemically confirmed IRAK4 Ki of 1.10 nM [1], it represents a ligand‑efficient fragment suitable for crystallography‑guided fragment growing or merging strategies targeting the IRAK4 ATP‑binding site.

Selectivity‑profiling reference compound for oxazole‑isoquinoline chemotype

Because the peripheral oxazole topology differentiates this compound from fused oxazolo[4,3‑a]isoquinoline PAR‑1 antagonists [3], it serves as a selectivity‑defining reference standard when screening isoquinoline‑oxazole libraries against panels of kinases and GPCRs. This chemotype fingerprinting supports intellectual property positioning and off‑target liability assessment.

Quote Request

Request a Quote for 6-(Oxazol-5-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.